Ethyl N-(5-formylpyrimidin-2-YL)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

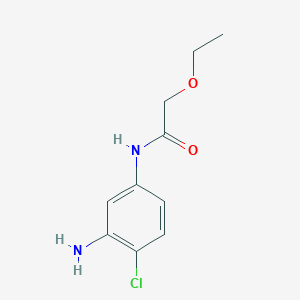

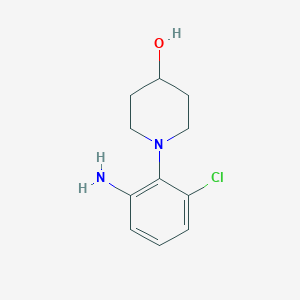

Ethyl N-(5-formylpyrimidin-2-yl)glycinate is a chemical compound with the CAS Number: 915920-21-7 . Its molecular formula is C9H11N3O3 and has a molecular weight of 209.2 . The IUPAC name for this compound is ethyl [(5-formyl-2-pyrimidinyl)amino]acetate .

Molecular Structure Analysis

The InChI code for Ethyl N-(5-formylpyrimidin-2-YL)glycinate is 1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

Ethyl N-(5-formylpyrimidin-2-YL)glycinate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and specific rotation are not available in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Ethyl N-(5-formylpyrimidin-2-YL)glycinate and its derivatives are pivotal in synthesizing complex heterocyclic compounds. For example, Verves et al. (2013) described the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, leading to the formation of methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates through intramolecular cyclization. These compounds hold potential for developing new pharmacologically active molecules (Verves, Kucher, Muzychka, & Smolii, 2013).

Crystal Structure and Molecular Interaction

Studies on the crystal structure and molecular interactions of ethyl N-{2-amino-5-formyl-6-[methyl(phenyl)amino]pyrimidin-4-yl}glycinate and related compounds reveal diverse hydrogen-bonded assemblies. Acosta et al. (2013) reported that these compounds exhibit different ring conformations and electronic structures, forming hydrogen-bonded assemblies in zero to three dimensions, indicating their significance in understanding molecular recognition and assembly processes (Acosta, Yépes, Palma, Cobo, & Glidewell, 2013).

Antihyperglycemic Activity

In medicinal chemistry, derivatives of Ethyl N-(5-formylpyrimidin-2-YL)glycinate have been explored for their therapeutic potential. Wagman et al. (2017) synthesized a novel family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues, potent inhibitors of human glycogen synthase kinase 3 (GSK3), showing significant antihyperglycemic activity by activating glycogen synthase in insulin receptor-expressing cells (Wagman, Boyce, Brown, et al., 2017).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[(5-formylpyrimidin-2-yl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENBZDWRGVUDAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589786 |

Source

|

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(5-formylpyrimidin-2-YL)glycinate | |

CAS RN |

915920-21-7 |

Source

|

| Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)